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Compound of Interest

Compound Name: 0O,0,0-Triphenyl phosphorothioate

Cat. No.: B1584501

An In-depth Technical Guide to the Chemical and Physical Properties of 0,0,0-Triphenyl
phosphorothioate

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of
0,0,0-Triphenyl phosphorothioate. The information is presented to be a valuable resource
for professionals in research and development.

Chemical and Physical Properties

0,0,0-Triphenyl phosphorothioate is an organophosphorus compound with a wide range of
industrial applications, including as a lubricant additive, flame retardant, and plasticizer.[1] Its
chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of O,0,0-Triphenyl
phosphorothioate
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Identifier Value

IUPAC Name triphenoxy(sulfanylidene)-A5-phosphane[2]
Triphenyl phosphorothionate, Triphenyl

Synonyms thiophosphate, Phosphorothioic acid, O,0,0-
triphenyl ester[2]

CAS Number 597-82-0[3]

Molecular Formula C18H1503PSJ3]

Molecular Weight 342.35 g/mol [3]
SMILES S=P(Oclccceel)(Oclecececl)Ocleccecl[3]
InChl Key IKXFIBBKEARMLL-UHFFFAQOY SA-N[4]

Table 2: Physical Properties of O,0,0-Triphenyl

phosphorothioate
Property Value
Appearance White to light yellow crystalline solid[5]
Melting Point 45-47 °C[5]
Boiling Point Decomposes upon heating[4]
Density Approximately 1.288 g/cm3[4]
- Insoluble in water; soluble in organic solvents
Solubility ]
like acetone and ethanol[5]
Log P 5.0[4]

Experimental Protocols

Synthesis of 0,0,0-Triphenyl phosphorothioate

The primary method for synthesizing 0,0,0-Triphenyl phosphorothioate is through the

thionation of triphenyl phosphite.[4] This reaction involves the addition of elemental sulfur to

triphenyl phosphite.
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Materials:

o Triphenyl phosphite

e Elemental sulfur

o Toluene (or another suitable solvent)
o Ethanol (for recrystallization)

Procedure:

A solution of triphenyl phosphite in toluene is prepared in a round-bottom flask equipped with
a reflux condenser and a magnetic stirrer.

o A stoichiometric amount of elemental sulfur is added to the solution.

o The reaction mixture is heated to reflux (typically between 80-120°C) and maintained at this
temperature with stirring.[4] The progress of the reaction can be monitored by thin-layer
chromatography or 3P NMR spectroscopy.

o Upon completion of the reaction, the solvent is removed under reduced pressure.

e The crude product is then purified by recrystallization from a suitable solvent, such as
ethanol, to yield 0,0,0-Triphenyl phosphorothioate as a crystalline solid.

Characterization

The synthesized 0,0,0-Triphenyl phosphorothioate can be characterized using various
spectroscopic techniques.

Table 3: Spectroscopic Data for O,0,0-Triphenyl
phosphorothioate
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Technique Expected Peaks/Signals
H NMR Signals corresponding to the aromatic protons
of the phenyl groups.
Resonances for the carbon atoms of the phenyl
13C NMR _
rings.
A characteristic chemical shift around & 55 ppm.
3P NMR

[4]

Absorption bands for P=S stretching (around
FT-IR (cm™1) 650 cm™1), P-O-C stretching, and C-H and C=C

vibrations of the aromatic rings.[4]

Signaling Pathways and Logical Relationships
Synthesis Workflow

The synthesis of 0,0,0-Triphenyl phosphorothioate follows a straightforward workflow,
which can be visualized as follows:

Synthesis of 0,0,0-Triphenyl phosphorothioate.

Hydrolysis Mechanism

0,0,0-Triphenyl phosphorothioate can undergo hydrolysis, particularly under alkaline
conditions, to yield phenol and thiophosphoric acid. The mechanism involves the nucleophilic
attack of a hydroxide ion on the phosphorus center.
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Hydrolysis of 0,0,0-Triphenyl phosphorothioate.

Acetylcholinesterase Inhibition

A significant biological activity of O,0,0-Triphenyl phosphorothioate is its potential to act as
an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] This
inhibition is a key mechanism of toxicity for many organophosphorus compounds.
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Mechanism of Acetylcholinesterase Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584501#0-0-o-triphenyl-phosphorothioate-chemical-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1584501
https://www.atamanchemicals.com/triphenyl-phosphorothionate_u30416/
https://www.benchchem.com/product/b1584501#o-o-o-triphenyl-phosphorothioate-chemical-and-physical-properties
https://www.benchchem.com/product/b1584501#o-o-o-triphenyl-phosphorothioate-chemical-and-physical-properties
https://www.benchchem.com/product/b1584501#o-o-o-triphenyl-phosphorothioate-chemical-and-physical-properties
https://www.benchchem.com/product/b1584501#o-o-o-triphenyl-phosphorothioate-chemical-and-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

